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CAS No.: 1226595-66-9

Cat. No.: B594736

Get Quote

This guide provides a comparative analysis of small molecule inhibitors targeting Mitogen-

activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in multiple cellular

signaling cascades. We will delve into the biochemical and cellular activities of prominent

MAP4K4 inhibitors, contrasting their potency, selectivity, and therapeutic potential.

Furthermore, we will explore the broader context of kinase inhibitor scaffolds, using 5-(3,5-
Dichlorophenyl)pyridin-2-amine as a reference point to discuss the diversity of chemical

structures in kinase drug discovery.

Introduction: MAP4K4 as a Therapeutic Target
Mitogen-activated protein kinase (MAPK) cascades are fundamental signaling pathways that

translate extracellular cues into cellular responses, governing processes like cell proliferation,

inflammation, and stress responses.[1] MAP4K4, a member of the STE20 kinase family, sits

upstream in these cascades and has emerged as a critical signaling node in a variety of

physiological and pathological processes.[2] Its involvement in the Hippo signaling pathway,

inflammatory cascades, and metabolic regulation has positioned it as an attractive therapeutic

target for a range of diseases, including cancer, metabolic disorders, and cardiovascular
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conditions.[2][3][4] The development of potent and selective MAP4K4 inhibitors is therefore an

area of intense research.

The Dichlorophenyl Pyridine Scaffold: A Note on
Chemical Diversity
The starting point for our discussion, 5-(3,5-Dichlorophenyl)pyridin-2-amine, represents a

chemical scaffold with documented bioactivity. While this specific molecule is not a widely

characterized MAP4K4 inhibitor, structurally related (3,5-dichlorophenyl)pyridine-based

molecules have been investigated as potent inhibitors of furin, a proprotein convertase involved

in the processing of a variety of proteins, including some viral glycoproteins and bacterial

toxins. This highlights a crucial principle in drug discovery: subtle changes in a chemical

scaffold can dramatically alter its target profile. The aminopyridine core is a versatile

pharmacophore present in numerous FDA-approved kinase inhibitors, valued for its ability to

form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]

Comparative Analysis of Leading MAP4K4 Inhibitors
To understand the landscape of MAP4K4 inhibition, we will compare three well-characterized

small molecules: GNE-495, PF-06260933, and DMX-5804. These compounds have been

pivotal in elucidating the in vitro and in vivo functions of MAP4K4.

Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to

inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other

kinases). High potency and selectivity are desirable to maximize therapeutic effects while

minimizing off-target side effects.
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Compound Target
Biochemical
IC50

Cellular IC50
Key Selectivity
Notes

GNE-495 MAP4K4 3.7 nM[6] Not specified

Also inhibits

related kinases

MINK and TNIK.

[7]

PF-06260933 MAP4K4 3.7 nM[8] 160 nM[3]

Also inhibits

MINK1 (IC50 = 8

nM) and TNIK

(IC50 = 15 nM).

[8]

DMX-5804 MAP4K4 3 nM[1] Not specified

Less potent on

MINK1/MAP4K6

and

TNIK/MAP4K7.

Shows good

selectivity over a

broad panel of

other kinases.[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

In Vivo Applications and Therapeutic Potential
The ultimate test of an inhibitor's utility is its efficacy in a biological system. GNE-495, PF-

06260933, and DMX-5804 have all been used to probe the function of MAP4K4 in various

disease models.

GNE-495 has demonstrated efficacy in a mouse model of retinal angiogenesis, a process

implicated in diseases like wet age-related macular degeneration.[7][9] Its ability to

recapitulate the phenotype of MAP4K4 knockout mice confirms its on-target in vivo activity.

[7]
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PF-06260933 has shown promise in models of metabolic and inflammatory diseases. In

mice, it reduces blood glucose levels and can ameliorate the development of atherosclerotic

plaques.[3][8] It has also been shown to prevent TNF-α-mediated endothelial permeability, a

key event in inflammation.[3]

DMX-5804 has been identified as a cardioprotective agent. It enhances the survival of

human stem cell-derived cardiomyocytes under oxidative stress and reduces infarct size in a

mouse model of ischemia-reperfusion injury.[1][10]

Visualizing the MAP4K4 Signaling Network
To appreciate the mechanism of action of these inhibitors, it is essential to understand the

position of MAP4K4 within cellular signaling pathways. The following diagram illustrates some

of the key pathways regulated by MAP4K4.
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Caption: Key signaling pathways regulated by MAP4K4.
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Experimental Protocols
Reproducible and robust assays are the cornerstone of inhibitor characterization. Below are

detailed protocols for an in vitro biochemical assay and a cell-based assay to evaluate

MAP4K4 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the enzymatic activity of MAP4K4 by quantifying the

amount of ADP produced in the kinase reaction.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and

high-throughput method for measuring kinase activity. It is less susceptible to interference from

colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Workflow Diagram:

In Vitro Kinase Assay Workflow

1. Prepare Reagents
- Kinase (MAP4K4)

- Substrate (e.g., MBP)
- ATP

- Inhibitor dilutions

2. Kinase Reaction
- Add kinase, substrate, and inhibitor to plate

- Incubate for 15 min at RT
- Initiate reaction with ATP

- Incubate for 1-2 hours at RT

3. ADP-Glo™ Reagent Addition
- Add ADP-Glo™ Reagent to stop kinase reaction

 and deplete remaining ATP
- Incubate for 40 min at RT

4. Kinase Detection Reagent
- Add Kinase Detection Reagent to convert ADP to ATP

 and generate luminescence
- Incubate for 30 min at RT

5. Read Luminescence
- Measure signal on a plate reader

Click to download full resolution via product page

Caption: Workflow for an in vitro MAP4K4 kinase assay.
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Step-by-Step Protocol:

Reagent Preparation:

Prepare a 2X MAP4K4 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5,

20 mM MgCl2, 0.1 mg/mL BSA).

Prepare a 2X substrate (e.g., Myelin Basic Protein, MBP) and ATP solution in kinase

reaction buffer. The final ATP concentration should be at or near the Km for MAP4K4.

Prepare serial dilutions of the test inhibitor (e.g., 5-(3,5-Dichlorophenyl)pyridin-2-amine,

GNE-495) in the reaction buffer.

Kinase Reaction:

Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

Add 10 µL of the 2X MAP4K4 enzyme solution to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

Incubate for 1-2 hours at room temperature.

Signal Generation and Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.
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Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-

inhibitor control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assay: Inhibition of TNF-α-Induced
Endothelial Permeability
This assay assesses the ability of an inhibitor to block MAP4K4-mediated signaling in a cellular

context.

Rationale: TNF-α is a known activator of MAP4K4 signaling, leading to increased endothelial

permeability. This cell-based assay provides a physiologically relevant readout of an inhibitor's

ability to engage and inhibit MAP4K4 within a cell.

Workflow Diagram:

Cell-Based Assay Workflow

1. Cell Culture
- Seed human aortic endothelial cells (HAECs)
 on a transwell insert and grow to confluence

2. Inhibitor Treatment
- Pre-treat cells with various concentrations

 of the MAP4K4 inhibitor for 1-2 hours

3. TNF-α Stimulation
- Add TNF-α to the upper chamber of the transwell

 to induce hyperpermeability

4. Permeability Measurement
- Add a fluorescently labeled dextran to the upper chamber

- Incubate for a defined period (e.g., 30 min)

5. Quantify Fluorescence
- Measure the fluorescence in the lower chamber

 to determine the amount of dextran that has passed through the cell monolayer
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Caption: Workflow for a cell-based endothelial permeability assay.

Step-by-Step Protocol:

Cell Seeding:

Seed Human Aortic Endothelial Cells (HAECs) onto collagen-coated transwell inserts

(e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.

Inhibitor Pre-treatment:

Prepare dilutions of the test inhibitor in cell culture medium.

Replace the medium in the transwell inserts with the inhibitor-containing medium and

incubate for 1-2 hours.

Stimulation and Permeability Measurement:

Add TNF-α (e.g., 10 ng/mL) to the upper chamber of the transwell to stimulate the cells.

Simultaneously, add a high molecular weight fluorescently-labeled dextran (e.g., FITC-

dextran) to the upper chamber.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Data Acquisition and Analysis:

Collect a sample from the lower chamber of each well.

Measure the fluorescence of the sample using a fluorescence plate reader.

Calculate the percentage of inhibition of TNF-α-induced permeability for each inhibitor

concentration and determine the cellular IC50.

Conclusion
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The study of MAP4K4 inhibitors like GNE-495, PF-06260933, and DMX-5804 has significantly

advanced our understanding of the role of this kinase in health and disease. These compounds

provide powerful tools for target validation and have shown promising therapeutic potential in

preclinical models of angiogenesis, metabolic disease, and cardiac injury. While the specific

inhibitory profile of 5-(3,5-Dichlorophenyl)pyridin-2-amine against MAP4K4 is not

established, its chemical scaffold is representative of the diverse and adaptable structures

employed in modern kinase inhibitor design. The continued development and characterization

of potent and selective kinase inhibitors will undoubtedly pave the way for new and effective

therapies for a multitude of human diseases.

References
Roth Flach RJ, et al. Endothelial protein kinase MAP4K4 promotes vascular inflammation

and atherosclerosis. Nat Commun. [Link]

Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI.

[Link]

Fiedler LR, et al. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived

Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell. [Link]

Ammirati M, et al. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-

Based Antidiabetic Treatment. ACS Med Chem Lett. [Link]

A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness. PMC - NIH.

[Link]

Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy

in Retinal Angiogenesis. PMC - PubMed Central. [Link]

Development and characterisation of an assay for furin activity. PubMed. [Link]

Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy

in Retinal Angiogenesis. PubMed. [Link]

MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b594736/docs?utm_src=pdf-body#a-comparative-guide-to-kinase-inhibitors-profiling-map4k4-targeted-compounds
https://www.nature.com/articles/ncomms9995
https://www.mdpi.com/2072-6694/15/8/2272
https://www.cell.com/cell-stem-cell/fulltext/S1934-5909(19)30013-X
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00241
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839912/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538446/
https://pubmed.ncbi.nlm.nih.gov/21035489/
https://pubmed.ncbi.nlm.nih.gov/26288693/
https://www.domainex.co.uk/case-studies/map4k4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice.

Nature. [Link]

Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by

Small Molecules. Scilit. [Link]

GNE-495 | MAP4K4 inhibitor. AdooQ Bioscience. [Link]

Furin Protease Assay Kit Furin 78040. BPS Bioscience. [Link]

Furin Protease Assay Service. Reaction Biology. [Link]

Cross-talk between the p42/p44 MAP kinase and Smad pathways in transforming growth

factor beta 1-induced furin gene transactivation. PubMed. [Link]

Cross-talk between the p42/p44 MAP Kinase and Smad Pathways in Transforming Growth

Factor β1-induced Furin Gene Transactivation. Semantic Scholar. [Link]

Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based

lead identification and optimization. PubMed. [Link]

Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A

COMPARATIVE STUDY. PMC - NIH. [Link]

Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC - NIH.

[Link]

Map4k4 signaling nodes in metabolic and cardiovascular diseases. PMC - NIH. [Link]

Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed - NIH.

[Link]

The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell

motility control in cancer. PubMed Central. [Link]

Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point Modeling and

Screening In Silico. ResearchGate. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.nature.com/articles/s41419-023-05995-1
https://www.scilit.net/article/10.1021/jm0706248
https://www.adooq.com/gne-495.html
https://bpsbioscience.com/furin-protease-assay-kit-78040
https://www.reactionbiology.com/service/protease-and-enzyme-assays/furin-protease-assay-service-malvern
https://pubmed.ncbi.nlm.nih.gov/11546757/
https://www.semanticscholar.org/paper/Cross-talk-between-the-p42-p44-MAP-Kinase-and-in-Blanchet-Moulon/00b10629a91016599b49b4226d400192e424268e
https://pubmed.ncbi.nlm.nih.gov/24673130/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825430/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7253076/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4346452/
https://pubmed.ncbi.nlm.nih.gov/31676236/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730590/
https://www.researchgate.net/figure/Selective-Small-Molecule-Inhibitors-of-MAP4K4-Created-by-Field-Point-Modeling-and_fig2_332212399
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-talk between the p42/p44 MAP Kinase and Smad Pathways in Transforming Growth

Factor 1-induced Furin Gene Transactivation. ResearchGate. [Link]

Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI.

[Link]

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][11]triazin-3-yl]-[4-(2-pyrrolidin-1-

ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in

preclinical assays. PubMed. [Link]

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent,

Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate

in Oncology. PMC - PubMed Central. [Link]

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of

Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase

Inhibitors. ResearchGate. [Link]

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.

PubMed Central. [Link]

Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors

against glioblastoma. PMC - PubMed Central. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]

2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC
[pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/11790176_Cross-talk_between_the_p42p44_MAP_Kinase_and_Smad_Pathways_in_Transforming_Growth_Factor_1-induced_Furin_Gene_Transactivation
https://www.mdpi.com/2072-6694/15/8/2272/htm
https://www.medchemexpress.com/DMX-5804.html
https://www.medchemexpress.com/PF-06260933.html
https://www.medkoo.com/products/17198
https://pubmed.ncbi.nlm.nih.gov/17113292/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4944917/
https://www.researchgate.net/publication/305221087_Design_Synthesis_and_Evaluation_of_the_Kinase_Inhibition_Potential_of_Pyridylpyrimidinylaminophenyl_Derivatives_Pyridylpyrimidinylaminophenyl_Amides_as_Kinase_Inhibitors
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835694/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8712790/
https://www.benchchem.com/product/b594736?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/DMX-5804.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4912878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4912878/
https://www.medchemexpress.com/PF-06260933.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. mdpi.com [mdpi.com]

5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. selleckchem.com [selleckchem.com]

7. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with
Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

8. caymanchem.com [caymanchem.com]

9. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with
Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

10. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

11. medkoo.com [medkoo.com]

To cite this document: BenchChem. [A Comparative Guide to Kinase Inhibitors: Profiling
MAP4K4-Targeted Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594736/docs#a-comparative-guide-to-kinase-
inhibitors-profiling-map4k4-targeted-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/2072-6694/15/8/2272
https://pubmed.ncbi.nlm.nih.gov/33513356/
https://pubmed.ncbi.nlm.nih.gov/33513356/
https://www.selleckchem.com/products/gne-495.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538449/
https://www.caymanchem.com/product/29220/pf-6260933
https://pubmed.ncbi.nlm.nih.gov/26288693/
https://pubmed.ncbi.nlm.nih.gov/26288693/
https://www.domainex.co.uk/drug-discovery-case-studies/map4k4-kinase-inhibitors-cardioprotection-following-heart-attacks
https://www.medkoo.com/products/17198
https://www.benchchem.com/product/b594736/docs#a-comparative-guide-to-kinase-inhibitors-profiling-map4k4-targeted-compounds
https://www.benchchem.com/product/b594736/docs#a-comparative-guide-to-kinase-inhibitors-profiling-map4k4-targeted-compounds
https://www.benchchem.com/product/b594736/docs#a-comparative-guide-to-kinase-inhibitors-profiling-map4k4-targeted-compounds
https://www.benchchem.com/product/b594736/docs#a-comparative-guide-to-kinase-inhibitors-profiling-map4k4-targeted-compounds
https://www.benchchem.com/product/b594736?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

